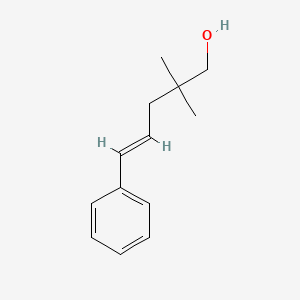
(4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol is an organic compound characterized by its unique structure, which includes a phenyl group, a double bond, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a phenylmagnesium bromide reacts with an appropriate aldehyde or ketone to form the desired alcohol. Another method includes the hydroboration-oxidation of alkenes, where the double bond is first hydroborated and then oxidized to yield the alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.
化学反应分析
Types of Reactions
(4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can reduce the double bond.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides.
科学研究应用
(4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a component in specialty materials.
作用机制
The mechanism by which (4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
(E)-2,2-dimethyl-5-phenylpent-4-en-1-ol: A geometric isomer with different spatial arrangement around the double bond.
2,2-dimethyl-5-phenylpentan-1-ol: A saturated analog without the double bond.
2,2-dimethyl-5-phenylpent-4-en-2-ol: A positional isomer with the hydroxyl group on a different carbon.
Uniqueness
(4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol is unique due to its specific configuration and the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research .
属性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
(E)-2,2-dimethyl-5-phenylpent-4-en-1-ol |
InChI |
InChI=1S/C13H18O/c1-13(2,11-14)10-6-9-12-7-4-3-5-8-12/h3-9,14H,10-11H2,1-2H3/b9-6+ |
InChI 键 |
GEIUFRZQLBIHPD-RMKNXTFCSA-N |
手性 SMILES |
CC(C)(C/C=C/C1=CC=CC=C1)CO |
规范 SMILES |
CC(C)(CC=CC1=CC=CC=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
![1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13576582.png)
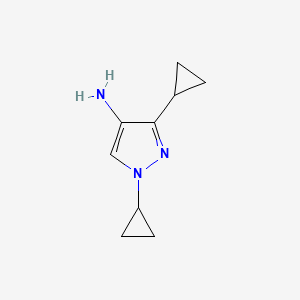
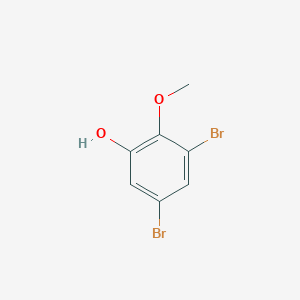
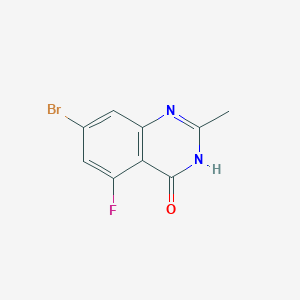
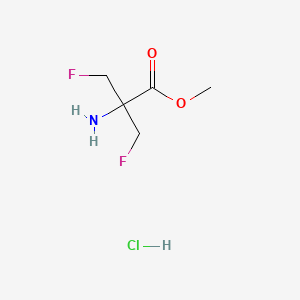


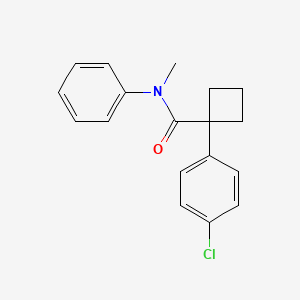
![4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile](/img/structure/B13576636.png)
![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)
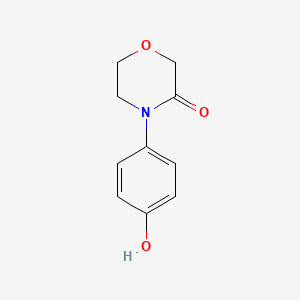

![1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13576662.png)
